Mopidralazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mopidralazine is an organic compound belonging to the class of dialkylarylamines, which are aliphatic aromatic amines where the amino group is linked to two aliphatic chains and one aromatic group . It is known for its effectiveness in treating uncontrolled hypertension when used in combination with a beta-blocker and a diuretic .
Vorbereitungsmethoden
The synthesis of Mopidralazine involves several key steps:
Starting Material: The process begins with 3,6-dichloropyridazine.
First Reaction: This compound is reacted with morpholine in a suitable solvent to produce 3-morpholino-6-chloropyridazine.
Second Reaction: The intermediate is then reacted with hydrazine hydrate to form a hydrazine derivative.
Final Step: The hydrazine derivative is reacted with acetonylacetone in acetic acid to yield this compound.
Analyse Chemischer Reaktionen
Mopidralazin durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Die Verbindung kann aufgrund des Vorhandenseins reaktiver funktioneller Gruppen an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen: Hydrazinhydrat und Acetonylaceton werden häufig bei der Synthese von Mopidralazin verwendet.
Wissenschaftliche Forschungsanwendungen
Mopidralazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie und Medizin: Mopidralazin ist wirksam bei der Behandlung von Hypertonie, insbesondere in Kombination mit anderen blutdrucksenkenden Medikamenten.
5. Wirkmechanismus
Mopidralazin übt seine blutdrucksenkende Wirkung durch direkte Vasodilatation von Arteriolen aus, was den systemischen Widerstand senkt. Der genaue Mechanismus beinhaltet die Hemmung der Kalziumfreisetzung aus dem sarkoplasmatischen Retikulum und die Hemmung der Myosinphosphorylierung in glatten Muskelzellen der Arterien .
Wirkmechanismus
Mopidralazine exerts its antihypertensive effects through direct vasodilation of arterioles, which decreases systemic resistance. The exact mechanism involves inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
Mopidralazin ist anderen blutdrucksenkenden Medikamenten wie Hydralazin ähnlich. Es ist einzigartig aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins des Pyrrolrings, der seine Stoffwechselwege beeinflusst . Ähnliche Verbindungen umfassen:
Biologische Aktivität
Mopidralazine is a compound that has garnered interest in the biomedical field, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Overview of this compound
This compound is structurally related to hydralazine, an established antihypertensive agent. While hydralazine has been extensively studied for its vasodilatory effects and role in managing hypertension, this compound's specific biological activities remain less well-documented. However, recent studies have begun to elucidate its potential mechanisms of action and therapeutic implications.
The biological activity of this compound can be understood through several key mechanisms:
- Vasodilation : Similar to hydralazine, this compound may exert vasodilatory effects by interfering with calcium transport in vascular smooth muscle. This mechanism may involve preventing calcium influx or release from intracellular stores, ultimately leading to decreased vascular resistance and lower blood pressure .
- Epigenetic Modulation : Recent research indicates that compounds related to hydralazine, including this compound, may influence epigenetic factors. For instance, hydralazine has been shown to reactivate tumor suppressor genes silenced by hypermethylation, suggesting that this compound could similarly affect gene expression through epigenetic pathways .
- Antimicrobial Activity : Initial screenings have indicated that this compound might have limited efficacy against certain pathogens. In a drug repurposing study focusing on malaria treatment, this compound was found to be inactive against Plasmodium species in vitro, indicating that its antimicrobial properties may not be significant .
Case Study 1: Hypertension Management
A recent clinical case study involving a patient with treatment-resistant hypertension highlighted the potential role of this compound as an adjunct therapy. The patient initially presented with stage 2 hypertension and was unresponsive to standard treatments. After introducing a regimen that included this compound, significant improvements in blood pressure control were observed over a three-month period, suggesting its utility in complex hypertensive cases .
Case Study 2: Cancer Therapy
In another investigation focused on cancer treatment, researchers explored the effects of this compound in combination with other agents known for their epigenetic modulation properties. The study reported enhanced reactivation of silenced genes in tumor cells when treated with this compound alongside histone deacetylase inhibitors. This finding points towards its potential as part of a combination therapy aimed at overcoming drug resistance in cancer treatment .
Research Findings
Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:
- Pharmacokinetics : Preliminary data suggest that this compound is well absorbed but may have variable bioavailability depending on individual metabolic rates. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens in clinical settings .
- Safety Profile : Long-term use of related compounds like hydralazine has established a safety profile that supports further investigation into this compound's tolerability and side effects in chronic conditions such as hypertension and cancer .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
75841-82-6 |
---|---|
Molekularformel |
C14H19N5O |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H19N5O/c1-11-3-4-12(2)19(11)17-13-5-6-14(16-15-13)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
JBVCSNJKVNKDHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C |
Kanonische SMILES |
CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C |
Verwandte CAS-Nummern |
86703-02-8 (hydrochloride) |
Synonyme |
MDL 899 MDL-899 mopidralazine mopidralazine hydrochloride N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.